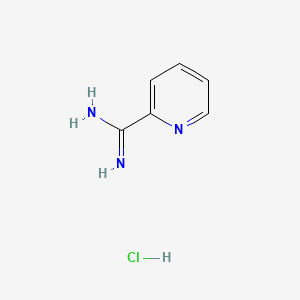

Picolinimidamide hydrochloride

Description

Properties

IUPAC Name |

pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.ClH/c7-6(8)5-3-1-2-4-9-5;/h1-4H,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHCEDDZKAYPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496598 | |

| Record name | Pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51285-26-8 | |

| Record name | Pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridine-2-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Elucidation of Validated Synthetic Protocols for Picolinimidamide (B1582038) Hydrochloride

Direct Amidation Strategies for Picolinimidamide Formation

While less common, the direct conversion of picolinamide (B142947) to picolinimidamide represents a potential synthetic shortcut. This transformation would conceptually involve the activation of the amide oxygen followed by reaction with an amine source. However, literature precedence for this direct conversion is not well-established, with most syntheses proceeding through the more common nitrile-based routes. The inherent stability of the amide bond makes such a direct transformation challenging, often requiring harsh conditions or specialized reagents to facilitate the conversion to the more reactive imidamide intermediate.

Coupling Reaction Approaches in Imidamide Bond Construction

Modern synthetic chemistry offers a toolkit of coupling reactions that could be hypothetically applied to the formation of the imidamide bond in picolinimidamide. Transition metal-catalyzed cross-coupling reactions, for instance, have been extensively used for the formation of carbon-nitrogen bonds. A plausible, though not widely documented, approach could involve the coupling of a picolinic acid derivative with an appropriate nitrogen-containing nucleophile under the influence of a suitable catalyst, such as palladium or copper. The challenge in this approach lies in the selective activation of the carboxylic acid derivative towards the formation of the imidamide rather than the more conventional amide.

A more established and widely utilized method for the synthesis of picolinimidamide is the Pinner reaction . This classical organic reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine leads to the formation of the corresponding amidine. In the context of picolinimidamide synthesis, 2-cyanopyridine (B140075) serves as the readily available starting material.

| Reaction | Starting Material | Reagents | Intermediate | Product |

| Pinner Reaction | 2-Cyanopyridine | 1. Anhydrous HCl, Ethanol2. Ammonia | Ethyl picolinimidate hydrochloride (Pinner Salt) | Picolinimidamide |

Hydrochloride Salt Formation Techniques

The formation of the hydrochloride salt of picolinimidamide is a critical final step, enhancing the compound's stability and solubility in aqueous media. This is typically achieved by treating a solution of the free base picolinimidamide with hydrogen chloride. The source of HCl can be varied depending on the desired purity and crystalline form of the final product.

Common methods for hydrochloride salt formation include:

Bubbling anhydrous HCl gas through a solution of the picolinimidamide free base in a suitable organic solvent, such as diethyl ether or dichloromethane. This method often leads to the direct precipitation of the crystalline hydrochloride salt.

Addition of a solution of HCl in an organic solvent , such as HCl in isopropanol (B130326) or diethyl ether. This allows for more controlled addition and can influence the crystal morphology.

Treatment with aqueous hydrochloric acid , followed by evaporation of the solvent or precipitation by the addition of a co-solvent in which the salt is insoluble.

The choice of solvent and the rate of acid addition are crucial parameters that can be optimized to control the particle size and crystallinity of the resulting picolinimidamide hydrochloride. Proper control of these conditions is essential for obtaining a product with consistent physical properties.

Synthesis and Functionalization of Substituted this compound Derivatives

The synthesis of substituted picolinimidamide derivatives allows for the systematic exploration of structure-activity relationships. Functionalization can be achieved by either modifying the pyridine (B92270) ring prior to the formation of the imidamide moiety or by direct derivatization of the pre-formed picolinimidamide scaffold.

Pyridine Ring Functionalization via Electrophilic and Nucleophilic Pathways

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, further deactivating the ring. When these reactions do occur, substitution is typically directed to the 3- and 5-positions. For example, nitration or halogenation of a pyridine derivative would be expected to yield the 3-substituted product, albeit often requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.com A good leaving group, such as a halide, at these positions can be readily displaced by a variety of nucleophiles. This provides a powerful strategy for introducing substituents onto the pyridine ring. For instance, a 2-halopyridine can be a versatile precursor for the synthesis of various substituted picolinimidamides. Ruthenium-catalyzed nucleophilic aromatic substitution has also been explored for the amination of 2-aminopyridines, demonstrating a modern approach to functionalizing this ring system. thieme-connect.de

| Reaction Type | Position of Substitution | Activating/Deactivating Effect | Typical Reagents |

| Electrophilic Aromatic Substitution | 3- and 5-positions | Deactivating | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogens (e.g., Br₂) |

| Nucleophilic Aromatic Substitution | 2- and 4-positions | Activating | Amines, Alkoxides, Thiolates |

Derivatization of the Imidamide Moiety for Structural Diversity

The imidamide functional group itself contains nucleophilic nitrogen atoms that can potentially be derivatized to introduce further structural diversity. Alkylation or acylation of the imidamide moiety could provide access to a range of N-substituted picolinimidamide derivatives.

Alkylation: The nitrogen atoms of the imidamide group can be alkylated using various alkylating agents, such as alkyl halides or sulfates. The regioselectivity of the alkylation would depend on the relative nucleophilicity of the two nitrogen atoms and the reaction conditions employed.

Acylation: Acylation of the imidamide group can be achieved using acylating agents like acyl chlorides or anhydrides. This would lead to the formation of N-acyl picolinimidamide derivatives. The reactivity of the imidamide nitrogens towards acylation would likely be influenced by steric and electronic factors.

While the derivatization of the imidamide moiety is a plausible strategy for generating structural diversity, specific literature examples for picolinimidamide are not extensively reported, suggesting an area ripe for further synthetic exploration.

Reaction Mechanisms and Reactivity Studies

The imidamide group of this compound possesses electrophilic character at the carbon atom double-bonded to the two nitrogen atoms. This makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions at this position are of significant interest for the functionalization of the picolinimidamide scaffold.

The mechanism of nucleophilic substitution at an imidamide is analogous to that of nucleophilic acyl substitution. A nucleophile attacks the electrophilic carbon, leading to the formation of a tetrahedral intermediate. The stability of this intermediate and the nature of the leaving group will determine the outcome of the reaction. In the case of picolinimidamide, one of the amino groups would act as the leaving group. The reaction is typically facilitated by the protonation of one of the nitrogen atoms, which increases the electrophilicity of the carbon atom and makes the corresponding amine a better leaving group.

The reactivity of the imidamide group can be modulated by the electronic properties of the pyridine ring and the substituents on the nitrogen atoms. Electron-withdrawing groups on the pyridine ring would enhance the electrophilicity of the imidamide carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups would decrease its reactivity. The nature of the nucleophile also plays a crucial role; stronger nucleophiles will react more readily.

Table 1: Factors Influencing Nucleophilic Substitution at the Imidamide Group

| Factor | Influence on Reactivity | Mechanistic Implication |

| Electrophilicity of Imidamide Carbon | Increased by electron-withdrawing groups on the pyridine ring. | Facilitates the initial nucleophilic attack. |

| Nature of the Nucleophile | Stronger nucleophiles lead to faster reaction rates. | Determines the rate of formation of the tetrahedral intermediate. |

| Leaving Group Ability | Protonation of a nitrogen atom makes the corresponding amine a better leaving group. | Influences the breakdown of the tetrahedral intermediate. |

| Solvent Effects | Polar aprotic solvents can stabilize the transition state. | Affects the overall reaction kinetics. |

The stability of this compound in aqueous solution is a critical parameter, particularly for its potential applications in biological systems and as a ligand in aqueous-phase catalysis. The primary degradation pathway in aqueous media is hydrolysis.

The hydrolysis of an imidamide to the corresponding amide (picolinamide) and ammonia is analogous to the hydrolysis of an amidine. The reaction can be catalyzed by both acid and base. Under acidic conditions, the nitrogen atom of the imidamide group is protonated, which increases the electrophilicity of the carbon atom and facilitates the attack of a water molecule. The resulting tetrahedral intermediate can then break down, eliminating ammonia and forming the protonated picolinamide.

Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the imidamide. The resulting tetrahedral intermediate can then collapse, with the elimination of an amide anion, which is subsequently protonated by the solvent to give ammonia and the picolinamidate anion.

The rate of hydrolysis is expected to be pH-dependent, with the reaction being slowest at neutral pH and accelerated under both acidic and basic conditions. The stability of this compound will also be influenced by temperature and the presence of other nucleophiles in the solution.

Table 2: Predicted pH-Dependence of this compound Hydrolysis

| pH Range | Predominant Mechanism | Key Steps | Expected Rate |

| Acidic (pH < 7) | Acid-catalyzed | Protonation of imidamide nitrogen, nucleophilic attack by water, elimination of ammonia. | Increased rate with decreasing pH. |

| Neutral (pH ≈ 7) | Uncatalyzed or general acid/base catalysis | Slow attack by water or buffer components. | Slowest rate. |

| Basic (pH > 7) | Base-catalyzed | Nucleophilic attack by hydroxide ion, elimination of amide anion. | Increased rate with increasing pH. |

This compound possesses structural features that suggest its potential utility in cross-coupling reactions, both as a ligand and as a substrate. The pyridine nitrogen and the two nitrogen atoms of the imidamide group can act as coordination sites for transition metals, making it a potential ligand for various catalytic transformations.

As a ligand, picolinimidamide could form stable complexes with transition metals like palladium, nickel, and copper, which are commonly used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. nih.gov The electronic and steric properties of the picolinimidamide ligand could influence the activity and selectivity of the catalyst. The pyridine ring can act as a π-acceptor, while the imidamide group can act as a σ-donor. The ability to tune the steric bulk by introducing substituents on the pyridine ring or the nitrogen atoms could allow for the optimization of the ligand for specific cross-coupling reactions.

While less explored, this compound could also potentially act as a substrate in cross-coupling reactions. The C-X bond (where X is a halide or another leaving group) on the pyridine ring could be a site for cross-coupling. However, the strong coordinating ability of the imidamide group might lead to catalyst inhibition. More likely, derivatives of picolinimidamide where the imidamide group is modified or protected could be more suitable substrates. For instance, a halogenated picolinimidamide derivative could undergo Suzuki-Miyaura coupling to introduce a new carbon-carbon bond.

Table 3: Potential Cross-Coupling Applications of this compound

| Role | Potential Reaction Type | Metal Catalyst | Key Features |

| Ligand | Suzuki-Miyaura, Heck, Buchwald-Hartwig | Palladium, Nickel, Copper | Coordination through pyridine and imidamide nitrogens; tunable electronic and steric properties. nih.gov |

| Substrate | Suzuki-Miyaura, Sonogashira | Palladium | Requires a leaving group on the pyridine ring; potential for catalyst inhibition by the imidamide group. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more environmentally friendly and economically viable production methods.

Key areas for implementing green chemistry in the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the synthesis.

Catalysis: Employing catalytic methods, including biocatalysis, heterogeneous catalysis, and organocatalysis, can lead to higher efficiency, selectivity, and reduced waste generation compared to stoichiometric reactions. For instance, developing a catalytic method for the direct amination of picolinonitrile to picolinimidamide would be a significant green improvement over traditional methods that may involve harsh reagents.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry can reduce reaction times and energy consumption. jddhs.com These methods often lead to higher yields and improved process control.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions with high atom economy.

Renewable Feedstocks: Exploring the use of renewable starting materials derived from biomass for the synthesis of the picoline backbone would contribute to a more sustainable process.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Table 4: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Prevention | Designing a synthesis with fewer steps and less waste. | Reduced environmental impact and cost. |

| Atom Economy | Utilizing addition reactions and catalytic cycles. | Maximized raw material utilization. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. | Improved safety for workers and the environment. |

| Designing Safer Chemicals | Modifying the synthesis to produce less hazardous byproducts. | Reduced risk of pollution and adverse health effects. |

| Safer Solvents and Auxiliaries | Using water, ionic liquids, or solvent-free conditions. | Reduced VOC emissions and solvent waste. |

| Design for Energy Efficiency | Employing microwave or flow chemistry. | Reduced energy consumption and faster reactions. jddhs.com |

| Use of Renewable Feedstocks | Synthesizing the picoline ring from biomass-derived precursors. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Minimizing the use of protecting groups. | Simplified synthesis and reduced waste. |

| Catalysis | Using recyclable catalysts for key transformations. | Increased efficiency and reduced stoichiometric waste. |

Coordination Chemistry and Ligand Design Principles

Picolinimidamide (B1582038) Hydrochloride as a Versatile Ligand in Metal Complex Formation

Picolinimidamide, also known as pyridine-2-carboximidamide, and its derivatives have demonstrated significant versatility as ligands in the formation of metal complexes. nih.govchemscene.comtcichemicals.com This versatility stems from its ability to coordinate with a variety of metal ions through different binding modes, leading to complexes with diverse geometries and properties. The study of these complexes is crucial for understanding their potential applications in areas such as catalysis and materials science. nih.govresearchgate.net

Picolinimidamide-based ligands can coordinate to transition metal ions like copper(II), zinc(II), and nickel(II) in several ways. A common coordination mode is as a bidentate ligand, where it binds to the metal center through both the pyridine (B92270) nitrogen atom and one of the nitrogen atoms of the imidamide group. nih.gov This chelation results in the formation of stable five-membered rings.

The geometry of the resulting metal complexes is influenced by the metal ion's coordination number and the nature of other ligands present in the coordination sphere. For instance, with Cu(II), Ni(II), and Zn(II), octahedral geometries are frequently observed, often with two picolinimidamide ligands and two other monodentate or one bidentate ligand. nih.govrsc.org In some cases, distorted octahedral geometries can arise due to the specific steric and electronic properties of the ligands. nih.gov For example, complexes with the general formula [M(NCS)2(pia)2] (where pia is picolinamide (B142947), a related ligand) have been shown to adopt octahedral structures. rsc.org

In certain palladium(II) complexes, picolinamide-based ligands have been observed to act as either monodentate or bidentate chelating ligands. figshare.com When acting as a monodentate ligand, it binds only through the pyridyl-N atom. As a bidentate ligand, it coordinates through both the pyridyl-N and amido-O atoms. figshare.com This flexibility in coordination contributes to the diversity of structures that can be achieved with these types of ligands.

Below is a table summarizing the coordination characteristics of picolinamide-based ligands with various transition metals.

| Metal Ion | Typical Coordination Number | Common Geometries | Ligand Binding Mode |

| Cu(II) | 6 | Octahedral, Distorted Octahedral | Bidentate (N,N) |

| Zn(II) | 6 | Octahedral | Bidentate (N,N) |

| Ni(II) | 6 | Octahedral | Bidentate (N,N) |

| Pd(II) | 4 | Square Planar | Monodentate (N), Bidentate (N,O) |

The stability and reactivity of metal complexes containing picolinimidamide-based ligands are significantly influenced by both electronic and steric factors. The electronic properties of substituents on the picolinimidamide backbone can alter the electron density at the coordinating nitrogen atoms, thereby affecting the strength of the metal-ligand bond. Electron-donating groups can enhance the Lewis basicity of the ligand, leading to more stable complexes. Conversely, electron-withdrawing groups can decrease the stability.

Steric hindrance between the ligand and other components of the complex can also play a crucial role in determining the coordination geometry and, consequently, the complex's stability and reactivity. wikipedia.org Bulky substituents on the picolinimidamide ligand can prevent the close approach of other ligands or substrates, influencing the catalytic activity of the complex. The interplay of these steric and electronic effects allows for the fine-tuning of the properties of the resulting metal complexes for specific applications. mdpi.com For example, in copper-catalyzed reactions, the substituents on picolinamide ligands have been suggested to play a crucial role in determining the redox properties of the metal center and its efficacy. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the metal-ligand interactions in paramagnetic complexes, such as those containing Cu(II). The EPR spectrum provides detailed information about the electronic structure and the local environment of the metal ion. illinois.edu The g-values and hyperfine coupling constants obtained from EPR spectra are sensitive to the geometry of the complex and the nature of the coordinating atoms. nih.gov

For Cu(II) complexes with picolinimidamide-based ligands, the EPR spectra can confirm the coordination of the nitrogen atoms from the ligand to the copper center. The observed spectral parameters can help to elucidate the symmetry of the coordination sphere and the degree of covalency in the metal-ligand bonds. nih.gov Changes in the EPR spectrum upon complex formation, or upon changing the substituents on the ligand, can provide valuable insights into how these modifications affect the electronic structure of the metal center. frontiersin.org

Rational Design and Synthesis of Picolinimidamide-Based Ligands

The rational design and synthesis of new ligands based on the picolinimidamide scaffold are driven by the desire to create metal complexes with tailored properties for specific applications, particularly in catalysis. rsc.orgmanchester.ac.uk

Modifying the picolinimidamide backbone is a key strategy for tuning the coordination properties of the ligand. nih.govmanchester.ac.uk This can be achieved by introducing various functional groups at different positions on the pyridine ring or the imidamide moiety. For instance, adding bulky groups can create specific steric environments around the metal center, which can be beneficial for controlling selectivity in catalytic reactions. nih.gov

Altering the electronic properties of the ligand through the introduction of electron-donating or electron-withdrawing substituents can also be used to modulate the stability and reactivity of the resulting metal complexes. nih.gov These modifications allow for a systematic investigation of structure-activity relationships, leading to the development of more efficient and selective catalysts.

In addition to modifying the picolinimidamide ligand itself, the introduction of ancillary or co-ligands into the metal's coordination sphere can lead to synergistic effects in catalysis. These ancillary ligands can influence the electronic and steric environment of the metal center, complementing the role of the primary picolinimidamide ligand.

Catalytic Applications of Picolinimidamide Metal Complexes

Metal complexes derived from picolinimidamide and its related structures are recognized for their catalytic activity, particularly in reactions facilitated by nickel. The bidentate N,N-coordination motif provided by the pyridine and imidamide nitrogen atoms allows for the formation of stable yet reactive catalytic species.

Role in Reductive Cross-Electrophile Coupling Reactions

Reductive cross-electrophile coupling (XEC) has emerged as a powerful method for carbon-carbon bond formation, coupling two different electrophiles with the aid of a catalyst and a stoichiometric reductant. nih.gov Nickel catalysis has been central to the development of these reactions, especially for creating C(sp²)-C(sp³) linkages between aryl and alkyl halides. tcichemicals.com

While direct studies on picolinimidamide are limited, extensive research on the closely related picolinamide ligands provides significant insight into the potential role of this structural class. A mild and efficient nickel-catalyzed reductive cross-coupling protocol has been developed using a simple Ni(II) precatalyst and a novel picolinamide-based NN₂ pincer ligand. nih.gov This system effectively couples a variety of (hetero)aryl bromides with cyclopropyl (B3062369) bromide and other alkyl bromides, producing valuable arylcyclopropane motifs found in numerous bioactive molecules. nih.govresearchgate.net The reaction demonstrates high functional group tolerance, accommodating even free amines, and has been successfully applied to gram-scale synthesis of pharmaceutical intermediates. nih.gov The success of these picolinamide systems suggests that picolinimidamide, with its similar chelating structure, is a promising candidate for developing new, highly effective catalysts for XEC reactions.

The table below summarizes the scope of a nickel-catalyzed reductive cross-coupling reaction using a picolinamide pincer ligand, demonstrating its effectiveness across various substrates.

| Aryl Bromide Partner | Alkyl Bromide Partner | Product | Yield (%) |

| 4-Bromobenzonitrile | Bromocyclopropane | 4-Cyclopropylbenzonitrile | 95 |

| Methyl 4-bromobenzoate | Bromocyclopropane | Methyl 4-cyclopropylbenzoate | 93 |

| 4-Bromoacetophenone | Bromocyclopropane | 1-(4-Cyclopropylphenyl)ethan-1-one | 89 |

| 2-Bromopyridine | Bromocyclopropane | 2-Cyclopropylpyridine | 85 |

| 4-Bromobenzonitrile | 1-Bromobutane | 4-Butylbenzonitrile | 82 |

| 1-Bromo-4-fluorobenzene | Bromoethane | 1-Ethyl-4-fluorobenzene | 78 |

This data is representative of reactions catalyzed by nickel complexes with picolinamide-type ligands, which are structurally analogous to picolinimidamide.

Nickel-Catalyzed Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, essential for the creation of pharmaceuticals, agrochemicals, and materials. Nickel catalysis has provided innovative pathways for C-N bond formation, often demonstrating unique reactivity compared to other transition metals. rsc.org These transformations can proceed through various mechanisms, including hydroamination and acceptorless dehydrogenative coupling (ADC). rsc.orgnih.gov

While specific applications of picolinimidamide hydrochloride in Ni-catalyzed C-N bond formation are not yet broadly documented, the fundamental characteristics of picolinimidamide make it a highly suitable ligand for such reactions. As a strong bidentate nitrogen-donor ligand, it can stabilize the nickel center through multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) that are often invoked in catalytic cycles for C-N coupling. researchgate.net The pyridine-imidamide framework is analogous to other successful nitrogen-based ligands, such as bipyridines and phenanthrolines, which are widely used in nickel catalysis. nih.gov The electronic properties and steric profile of the picolinimidamide ligand could be tuned to influence the efficiency and selectivity of C-N bond-forming reactions, representing a promising area for future research.

Other Advanced Catalytic Transformations

The utility of metal complexes extends to a wide array of advanced chemical transformations beyond C-C and C-N coupling. For instance, metal complexes featuring nitrogen-donor ligands are known to catalyze hydrolysis reactions. nih.govresearchgate.net The coordination of a substrate to a metal center can render it more susceptible to nucleophilic attack by water.

Given its structure, a picolinimidamide metal complex could potentially catalyze the hydrolysis of esters, amides, or other functional groups. The Lewis acidic metal center would activate the substrate, while the ligand framework ensures the stability of the catalytic complex. This capability is significant for applications in both organic synthesis and biochemistry, where controlled hydrolysis is crucial. The specific design of the picolinimidamide ligand could influence the substrate specificity and reaction rates of such catalytic transformations.

Supramolecular Assembly and Self-Organization of Picolinimidamide-Containing Coordination Compounds

Coordination-driven self-assembly is a powerful strategy for constructing complex, well-defined supramolecular architectures from metal ions and organic ligands. nih.gov The final structure is governed by the coordination geometry of the metal and the non-covalent interactions, such as hydrogen bonding, facilitated by the ligand. rsc.org

The picolinimidamide ligand is exceptionally well-suited for designing supramolecular assemblies due to its combination of a directional pyridine coordination site and a hydrogen-bond-rich amidine group (-C(=NH)NH₂). The analogous compound, picolinamide, has been shown to form predictable supramolecular structures. For example, complexes of the type [M(NCS)₂(picolinamide)₂], where M is Co(II) or Ni(II), self-assemble into 2D structures through N-H···S hydrogen bonds, forming distinct tetrameric units. rsc.org

The amidine group of picolinimidamide possesses multiple N-H donors and acceptors, making it capable of forming robust and highly directional hydrogen-bonding networks. This is in contrast to the amide group of picolinamide. This enhanced hydrogen-bonding capability can be exploited to guide the assembly of coordination compounds into predictable one-, two-, or three-dimensional networks. The interplay between the metal-ligand coordination bond and these strong intermolecular hydrogen bonds allows for fine control over the resulting crystal packing and material properties. Anions and solvent molecules can also play a crucial role in directing the final topologies of these extended structures. nih.gov

The table below details the structural features of coordination complexes formed with the related picolinamide (pia) ligand, illustrating the principles of self-assembly that would also apply to picolinimidamide. rsc.org

| Complex | Metal Ion | Coordination Geometry | Key Hydrogen Bonds | Supramolecular Structure |

| [Co(NCS)₂(pia)₂] | Co(II) | Octahedral | N-H···S | 2D network via tetrameric units |

| [Ni(NCS)₂(pia)₂] | Ni(II) | Octahedral | N-H···S | 2D network via tetrameric units |

| [Cu(SCN)₂(pia)₂] | Cu(II) | Octahedral | N-H···N | 2D network |

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Molecular Structure via High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are fundamental in verifying the identity and purity of picolinimidamide (B1582038) hydrochloride. These methods probe the molecular environment, providing insights into the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. While picolinimidamide hydrochloride is frequently used as a reagent in the synthesis of more complex molecules, detailed public-domain ¹H and ¹³C NMR spectra with full assignments for the compound itself are not extensively reported in the surveyed literature. acs.orgnih.govnih.gov However, its incorporation into larger structures is routinely confirmed using NMR, where the characteristic signals of the picolinyl moiety are observed. lshtm.ac.ukgoogle.com For instance, in the synthesis of novel compounds, the ¹H NMR spectra of the resulting products confirm the presence of the pyridyl group, which originates from the this compound starting material. acs.orgnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

The FT-IR spectrum of this compound has been recorded to identify its characteristic vibrational modes. mdpi.com The key functional groups, such as the N-H bonds of the amidinium group and the C=N and C-N bonds, along with the vibrations of the pyridine (B92270) ring, give rise to distinct absorption bands. In a study focused on the synthesis of amidino-copper(II) complexes, this compound was used as a primary ligand, and its IR spectrum was recorded for comparison. mdpi.com While a full spectrum is not provided, related studies on complex derivatives show characteristic N-H stretching vibrations typically in the range of 3100-3400 cm⁻¹ and C=N stretching vibrations around 1620-1650 cm⁻¹. nih.govmdpi.com

Detailed Raman spectroscopic data for this compound were not available in the surveyed research literature.

Table 1: Selected FT-IR Data for this compound Derivatives

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3382 (m), 3255 (m) | N-H stretching | mdpi.com |

| 1652 (s) | C=N stretching | mdpi.com |

| 1583 (s), 1563 (s) | Pyridine ring stretching | mdpi.com |

| 1406 (s) | C-N stretching | mdpi.com |

Note: Data is for a copper(II) complex derived from this compound, indicating characteristic regions for the ligand's functional groups. (s) = strong, (m) = medium.

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. This compound has a molecular formula of C₆H₈ClN₃ and a molecular weight of 157.60 g/mol . chemicalbook.com

The free base, picolinimidamide (C₆H₇N₃), has a monoisotopic mass of 121.0640 Da. In electrospray ionization mass spectrometry (ESI-MS), it is expected to be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 122.07. While direct ESI-MS data for this compound is not detailed in the reviewed literature, the technique is widely used to characterize the products of reactions where it serves as a reagent. acs.orglshtm.ac.uk For example, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are routinely used to analyze and quantify complex derivatives synthesized from this starting material, confirming the successful incorporation of the picolinimidamide moiety into the final product. acs.orglshtm.ac.uk

Solid-State Structural Analysis using Diffraction Methods

Diffraction methods are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural characterization of a crystalline solid. Despite its common use as a synthetic precursor, a publication detailing the single-crystal X-ray structure of this compound itself was not identified in the surveyed literature. rsc.orgescholarship.orgresearchgate.net However, the technique has been successfully applied to determine the structures of metal complexes and salts of related amidine ligands, demonstrating its utility in characterizing this class of compounds. mdpi.com These related structures provide valuable insight into the typical bond lengths and coordination behavior of the amidine group and pyridine ring. mdpi.com

Powder X-ray diffraction (PXRD) is a key analytical technique for identifying crystalline phases, determining sample purity, and studying polymorphism. A specific PXRD pattern for this compound was not found in the reviewed literature. The technique is, however, applied to characterize the crystalline nature of complex final products derived from it. google.com For example, an X-ray powder diffraction (XRPD) pattern was reported for a crystalline form of a VAV1 inhibitor synthesized using this compound as a reagent. google.com Such analyses are crucial in pharmaceutical development to identify and control different crystalline forms (polymorphs) of an active pharmaceutical ingredient, as polymorphs can have different physical properties. googleapis.com

Thermal Analysis for Investigating Material Behavior

Thermal analysis techniques are crucial for understanding the physicochemical properties of a compound, such as its stability, decomposition profile, and phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This analysis provides a quantitative assessment of the thermal stability and composition of a material. For this compound, a TGA analysis would reveal the temperatures at which it begins to decompose and the various stages of its thermal degradation.

Detailed Research Findings: Currently, there are no publicly available research articles or datasets that provide a specific TGA profile for this compound. A typical TGA experiment would yield a thermogram plotting percentage weight loss against temperature. From this, key parameters such as the onset temperature of decomposition and the temperature of maximum decomposition rate could be determined. Such data is vital for establishing the thermal stability limits of the compound.

Hypothetical TGA Data Table for this compound: As no experimental data is available, the following table is a hypothetical representation and should not be considered factual.

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Residue (%) |

|---|---|---|---|

| Step 1 | Data Not Available | Data Not Available | Data Not Available |

| Step 2 | Data Not Available | Data Not Available |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. For this compound, a crystalline solid, DSC would be instrumental in determining its melting point and the enthalpy of fusion.

Detailed Research Findings: While some supplier information indicates a melting point for this compound in the range of 150-154 °C, detailed DSC thermograms and associated thermodynamic data from peer-reviewed studies are not available. A DSC curve would show an endothermic peak corresponding to the melting process, from which the exact melting temperature (T_m) and the energy required for this phase change (ΔH_fus) could be precisely determined.

Hypothetical DSC Data Table for this compound: As no experimental data is available, the following table is a hypothetical representation and should not be considered factual.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | Data Not Available | Data Not Available | Data Not Available |

Advanced Microscopy and Imaging Techniques for Morphological and Surface Characterization

Advanced microscopy techniques are essential for visualizing the morphology, or the form and structure, of a crystalline compound like this compound. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide high-resolution images of the crystal shape, size distribution, and surface topography.

Detailed Research Findings: There is a lack of published research employing advanced microscopy techniques to characterize the morphology and surface features of this compound. Such studies would provide valuable insights into its crystalline habit, which can influence properties like solubility and dissolution rate. For instance, SEM images could reveal if the crystals are prismatic, acicular, or tabular, and could identify any surface defects or agglomeration.

Medicinal Chemistry and Biological Activity Investigations Mechanism Focused

Picolinimidamide (B1582038) Hydrochloride as a Scaffold in Drug Discovery

The pyridine (B92270) ring, a core component of picolinimidamide hydrochloride, is recognized for its role in the pharmacokinetic properties of biologically active compounds. nih.gov This structural motif is a versatile scaffold in drug discovery, lending itself to a variety of chemical modifications to enhance therapeutic efficacy and selectivity. nih.gov

The identification of a lead compound is a critical first step in the drug discovery pipeline. chemicalbook.com For scaffolds like picolinamide (B142947), high-throughput screening of compound libraries can identify initial "hits." nih.gov Subsequent optimization of these hits is crucial to improve their pharmacological profiles. Strategies for lead optimization often involve chemical modifications to enhance potency, selectivity, and metabolic stability while minimizing off-target effects. chemicalbook.com

For instance, in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a picolinamide derivative was identified as a hit from an in-house library. Optimization of this lead compound led to the discovery of a more potent and metabolically stable derivative with efficacy in a mouse pharmacodynamic model. nih.gov This process typically involves a cycle of designing, synthesizing, and testing new analogs to establish a clear structure-activity relationship. chemicalbook.com

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. researchgate.net By systematically altering different parts of a molecule, researchers can identify the key functional groups responsible for its therapeutic effects.

In a study of picolinamide derivatives as acetylcholinesterase inhibitors, SAR analysis revealed that the position of a dimethylamine (B145610) side chain significantly impacted the inhibitory activity and selectivity. researchgate.net Specifically, picolinamide derivatives demonstrated stronger bioactivity compared to their benzamide (B126) counterparts. researchgate.net Such studies are crucial for the rational design of more potent and selective drug candidates.

For a series of thienylpicolinamidine derivatives, SAR studies indicated that different substitutions on the phenyl ring attached to the thiophene (B33073) moiety influenced their antiproliferative activity against various cancer cell lines. nih.gov For example, a 4-methoxyphenyl (B3050149) derivative showed profound growth-deterring power against specific leukemia, colon, and non-small cell lung cancer cell lines. nih.gov

Exploration of Antineoplastic Activities and Associated Mechanisms

Derivatives of picolinamide and picolinamidine have demonstrated promising antineoplastic activities through various mechanisms of action. These compounds have been shown to interfere with key cellular processes essential for cancer cell proliferation and survival.

Leucine-rich repeat kinase 2 (LRRK2) is a target in both neurodegenerative diseases and, more recently, in cancer research. The development of potent and selective LRRK2 inhibitors is an active area of investigation. Picolinamide-derived compounds have emerged as a promising class of LRRK2 inhibitors. nih.gov

Optimization efforts on a picolinamide-derived lead series aimed to improve potency and selectivity against off-target kinases like CLK2. nih.gov These efforts led to the discovery of compounds with excellent LRRK2 potency and expanded selectivity. nih.gov The mechanism of these inhibitors often involves competitive binding to the ATP-binding site of the kinase domain, thereby blocking its enzymatic activity and downstream signaling.

The anticancer activity of picolinamidine derivatives has been linked to their ability to modulate cellular signaling pathways that are critical for cancer cell growth and survival. For example, niclosamide, which shares some structural similarities with the broader class of heterocyclic amides, has been shown to inhibit the NF-κB pathway and increase reactive oxygen species (ROS) levels to induce apoptosis in acute myelogenous leukemia (AML) cells. nih.gov

A study on thienylpicolinamidine derivatives found that these compounds downregulate the expression of key genes involved in the cell cycle, such as cdk1 and topoII. nih.gov However, they did not affect the expression of p53 or txnrd1. nih.gov Furthermore, certain derivatives caused a significant reduction in the concentrations of TopoII and MAPK proteins, suggesting that their anticancer effects are mediated through the arrest of the cell cycle. nih.gov

The antiproliferative activity of selected thienylpicolinamidine derivatives against various cancer cell lines is summarized in the table below.

| Compound | Cancer Cell Line | GI₅₀ (μM) |

|---|---|---|

| 4a (4-methoxyphenyl derivative) | SR (Leukemia) | 0.34 |

| 4a (4-methoxyphenyl derivative) | SW-620 (Colon Cancer) | 0.43 |

| 4a (4-methoxyphenyl derivative) | NCI-H460 (Non-Small Cell Lung Cancer) | 0.52 |

| 4b (3-chloro-4-methoxyphenyl derivative) | SR (Leukemia) | 0.58 |

| 4b (3-chloro-4-methoxyphenyl derivative) | K-562 (Leukemia) | 0.90 |

| 4c (3,4,5-trimethoxyphenyl derivative) | Leukemia and Colon Cancer Cell Lines | 1.37 - 2.78 |

Microtubules are dynamic polymers that are essential for various cellular processes, including cell division, and are a key target for anticancer drugs. nih.gov Microtubule-targeting agents are broadly classified as either stabilizing or destabilizing agents. mdpi.com While there is a wealth of information on various chemical classes that act as microtubule stabilizers, such as taxanes and epothilones, there is currently no direct scientific literature linking this compound or its close derivatives to microtubule stabilization mechanisms. The primary mechanisms of action identified for this class of compounds are centered on enzyme inhibition and modulation of signaling pathways, as discussed in the preceding sections.

Research on Antimicrobial and Antiviral Properties

The picolinamide structure has been a foundation for the development of novel antimicrobial agents.

Target Identification and Mechanism of Action against Fungal Pathogens (e.g., Sec14p)

In the search for new antifungal agents to combat invasive fungal infections, which have high mortality rates, picolinamide-based compounds have been identified as having significant antifungal properties. nih.gov Chemogenomic profiling and subsequent biochemical assays pinpointed Sec14p as the exclusive essential target for these compounds in Saccharomyces cerevisiae. nih.govnih.gov Sec14p is the primary phosphatidylinositol/phosphatidylcholine (PtdIns/PtdCho) transfer protein in yeast, playing a critical role in protein transport from the trans-Golgi network, a function essential for cell viability. nih.gov

The mechanism of action involves the compound binding directly within the lipid-binding pocket of the Sec14p protein. nih.govnih.gov This was confirmed by the determination of an X-ray co-crystal structure of a Sec14p-picolinamide complex. nih.govnih.gov This structural data provided a clear rationale for the observed structure-activity relationships and also explained the results from functional variomics screens, which had identified that residues conferring resistance to the compound were located within this same lipid-binding cavity. nih.govnih.gov The inhibition of Sec14p, an attractive antifungal target due to its essential role in pathogenic fungi, represents a promising avenue for the rational design and optimization of new antifungal therapies. nih.govnih.gov

| Compound Class | Fungal Target | Mechanism of Action | Key Research Findings |

|---|---|---|---|

| Picolinamide Derivatives | Sec14p | Inhibition of phosphatidylinositol/phosphatidylcholine transfer | Binds to the lipid-binding pocket of Sec14p, disrupting essential protein trafficking from the trans-Golgi network. nih.govnih.gov |

Antiviral Mechanisms, including RNA Polymerase Inhibition

While the pyridine nucleus is present in many compounds with therapeutic properties, including antiviral agents, specific research into the antiviral mechanisms of this compound is not extensively documented in current scientific literature. nih.gov The primary focus of antiviral drug development often targets essential viral enzymes like RNA-dependent RNA polymerase (RdRp), as this enzyme is crucial for the replication of many RNA viruses and has no counterpart in human cells. nih.govnih.gov Compounds such as Remdesivir and Favipiravir act as nucleotide analogs that inhibit this polymerase, thereby halting viral RNA synthesis. nih.govmdpi.com However, studies explicitly linking the picolinamide scaffold to the inhibition of viral RNA polymerase or detailing other specific antiviral mechanisms of action are limited.

Applications in Neurodegenerative Disease Research

The picolinamide scaffold has been extensively modified and optimized for applications in neurodegenerative disease research, particularly for Parkinson's disease.

Investigation of LRRK2 Kinase Inhibitors for Parkinson's Disease

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant cause of both familial and sporadic Parkinson's disease (PD). ebsco.com The resulting increase in LRRK2 kinase activity is believed to contribute to the neurodegeneration seen in PD, making the inhibition of this kinase a promising therapeutic strategy. ebsco.comnih.gov Picolinamide-derived compounds have been the subject of intensive research to develop potent, selective, and brain-penetrant LRRK2 inhibitors. ebsco.commiragenews.com

Optimization efforts have focused on modifying the picolinamide structure to enhance potency against LRRK2 while improving selectivity over other kinases, such as CLK2. ebsco.com These studies have led to the discovery of advanced compounds with excellent LRRK2 potency and the ability to penetrate the central nervous system. ebsco.commiragenews.com The development of these inhibitors is a key area of research aimed at creating disease-modifying therapies that could slow or halt the progression of Parkinson's disease, a significant unmet need as current treatments only manage symptoms. ebsco.comnih.gov

| Compound Series | Therapeutic Target | Disease Indication | Goal of Inhibition |

|---|---|---|---|

| Picolinamide Derivatives | Leucine-rich repeat kinase 2 (LRRK2) | Parkinson's Disease | To reduce the hyper-kinase activity associated with pathogenic LRRK2 mutations and slow disease progression. ebsco.comnih.gov |

Potential as Therapeutics for Alzheimer's Disease and Tauopathies

Tauopathies, including Alzheimer's disease, are characterized by the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles, which leads to neurodegeneration. nih.gov Current therapeutic strategies under investigation for these conditions are diverse and include inhibiting tau aggregation, preventing abnormal tau phosphorylation, and stabilizing microtubules to compensate for tau dysfunction. ebsco.com While various chemical scaffolds are being explored for these purposes, the scientific literature has not prominently featured this compound or its direct derivatives as a primary candidate for Alzheimer's or tauopathy therapeutics. Research in this area is largely focused on other classes of molecules. nih.govebsco.com

Pharmacodynamic and Biochemical Interaction Studies (excluding ADME/PK details)

Pharmacodynamic studies focus on the biochemical and physiological effects of drugs and their mechanisms of action. For picolinamide-based compounds, the pharmacodynamics are target-dependent.

In the context of antifungal research, the key pharmacodynamic interaction is the binding of the picolinamide molecule to the fungal protein Sec14p. nih.gov This interaction occurs within a specific lipid-binding cavity, leading to the inhibition of the protein's lipid transfer function. nih.govnih.gov The consequence of this targeted inhibition is the disruption of essential cellular processes in the fungus, specifically protein trafficking from the trans-Golgi network, which ultimately results in the cessation of fungal growth. nih.gov

In the realm of Parkinson's disease research, the pharmacodynamic effect of picolinamide-derived inhibitors is the modulation of LRRK2 enzymatic activity. ebsco.com These compounds are designed to interact with the kinase domain of the LRRK2 protein. ebsco.commiragenews.com This biochemical interaction inhibits the phosphotransferase activity of the enzyme, reducing the phosphorylation of its downstream substrates. By inhibiting the pathologically elevated kinase activity, these compounds are hypothesized to prevent or slow the neuronal damage and death that characterize Parkinson's disease. ebsco.comnih.gov

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with other molecules. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study pyridine (B92270) derivatives, offering a balance between accuracy and computational cost. For compounds structurally related to picolinimidamide (B1582038), such as picolinamide (B142947) derivatives, DFT calculations using the B3LYP model with a 6-31G(d,p) basis set have been employed to optimize molecular geometry and analyze molecular properties. researchgate.net

Such studies typically involve the calculation of various molecular descriptors that are crucial for understanding the compound's behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), ionization potential (I), electron affinity (A), global hardness (η), chemical softness (S), and electronegativity (χ). These parameters help in quantifying the chemical reactivity and kinetic stability of the molecule. For instance, a large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable application of DFT. The MEP surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In pyridine-containing compounds, the nitrogen atom typically represents a region of negative potential, making it a likely site for electrophilic attack, while the hydrogen atoms of the amide or imide groups are associated with positive potential, indicating susceptibility to nucleophilic attack. researchgate.net

Below is an interactive data table illustrating typical global reactivity parameters that can be calculated for a picolinamide derivative using DFT, which would be analogous to the expected values for picolinimidamide hydrochloride.

| Parameter | Symbol | Value (Illustrative) | Unit | Significance |

| HOMO Energy | EHOMO | -6.8 eV | eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 eV | eV | Electron-accepting ability |

| Energy Gap | ΔE | 5.3 eV | eV | Chemical reactivity and kinetic stability |

| Ionization Potential | I | 6.8 eV | eV | Energy required to remove an electron |

| Electron Affinity | A | 1.5 eV | eV | Energy released when an electron is added |

| Global Hardness | η | 2.65 | eV | Resistance to change in electron distribution |

| Chemical Softness | S | 0.19 | eV-1 | Reciprocal of hardness |

| Electronegativity | χ | 4.15 | eV | Power to attract electrons |

Note: The values in this table are illustrative and based on typical findings for related picolinamide derivatives, not specific experimental or calculated values for this compound.

Molecular orbital (MO) analysis provides a deeper understanding of the electronic distributions and bonding characteristics within a molecule. The HOMO and LUMO are of particular interest as they are the frontier orbitals that play a crucial role in chemical reactions. The distribution of these orbitals indicates the likely sites for electron donation and acceptance.

The analysis of electron density topology, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can further elucidate the nature of chemical bonds and non-covalent interactions within the molecule. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com This method is particularly valuable in drug discovery for exploring the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. researchgate.net

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and understand its flexibility. The picolinimidamide core, consisting of a pyridine ring linked to an imidamide group, has a degree of rotational freedom around the single bond connecting these two moieties.

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in a vacuum or solvated in water. researchgate.netresearchgate.net By simulating the molecule's movement over a period of time (typically nanoseconds to microseconds), it is possible to observe the range of accessible conformations and the transitions between them. Analysis of the simulation trajectory can reveal the most populated conformational states and the flexibility of different parts of the molecule. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated to quantify the stability of the molecule's conformation and the fluctuation of individual atoms, respectively. researchgate.netnih.gov

A primary application of MD simulations in drug discovery is to predict and analyze the binding of a ligand to a protein target. nih.gov Starting from an initial docked pose, an MD simulation can be run on the protein-ligand complex to assess the stability of the binding mode. researchgate.net The simulation allows for the relaxation of both the ligand and the protein, providing a more realistic representation of the binding event.

During the simulation, the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges, can be monitored over time. mdpi.com The stability of these interactions is a key indicator of the binding affinity. If the ligand remains stably bound in the active site throughout the simulation with minimal deviation from the initial pose (low RMSD), it suggests a favorable binding mode. nih.gov Conversely, if the ligand diffuses away from the binding site, it indicates an unstable interaction. These simulations can provide crucial information for understanding the determinants of binding affinity and selectivity, guiding the design of analogs with improved potency. nih.gov

Docking and Virtual Screening Approaches in Drug Discovery

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a small molecule to a target protein and to screen large libraries of compounds for potential binders. mdpi.com

Docking algorithms explore the conformational space of the ligand within the binding site of the protein and use a scoring function to estimate the binding affinity for different poses. This allows for the identification of the most likely binding mode and provides a prediction of the binding strength. mdpi.com

Virtual screening leverages docking to rapidly screen vast databases containing millions of compounds against a specific protein target. nih.govu-tokyo.ac.jp This process filters out compounds that are unlikely to bind, significantly reducing the number of molecules that need to be synthesized and tested experimentally. nih.gov The picolinimidamide scaffold could be used as a query in similarity searches or as a core structure for building a virtual library to be screened against various targets.

Scaffold hopping is another virtual screening strategy that aims to identify new core structures (scaffolds) that can mimic the binding interactions of a known active compound but with a different chemical backbone. mdpi.comnih.gov This can be useful for discovering novel chemotypes with improved properties, such as better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles or the ability to overcome patent limitations. Given a known binder for a target, computational methods could be employed to find new molecules, potentially containing the picolinimidamide core, that present a similar pharmacophore but are structurally distinct.

Future Directions and Emerging Research Avenues for Picolinimidamide Hydrochloride

Development of Novel Picolinimidamide (B1582038) Scaffolds with Enhanced Bioactivity and Specificity

A significant frontier in the evolution of picolinimidamide hydrochloride lies in the rational design and synthesis of novel molecular scaffolds. The objective is to create derivatives with heightened bioactivity and more precise targeting capabilities. Drawing inspiration from research on structurally similar picolinamide (B142947) derivatives, which have shown promise as potent enzyme inhibitors, medicinal chemists are exploring various synthetic modifications to the core picolinimidamide structure.

One promising approach involves the strategic introduction of diverse functional groups at various positions on the pyridine (B92270) ring and the imidamide moiety. These modifications aim to optimize the molecule's interaction with specific biological targets. For instance, the addition of dimethylamine (B145610) side chains to picolinamide structures has been shown to markedly influence their inhibitory activity and selectivity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net Research has demonstrated that the position of these substitutions is critical, with certain isomers exhibiting significantly higher potency and selectivity. nih.govresearchgate.net

Future research will likely focus on creating a diverse library of picolinimidamide analogs and screening them against a wide array of biological targets. This could lead to the discovery of novel therapeutic agents for a range of diseases. The table below outlines potential modifications to the picolinimidamide scaffold and their intended therapeutic outcomes.

| Modification Strategy | Potential Functional Group | Intended Therapeutic Enhancement | Example Target Class |

| Pyridine Ring Substitution | Halogens, Alkoxy groups, Nitro groups | Increased binding affinity and specificity | Kinases, Proteases |

| Imidamide Group Derivatization | Alkyl or Aryl substitutions | Improved pharmacokinetic properties | G-protein coupled receptors |

| Side Chain Addition | Amino acid residues, Peptide fragments | Enhanced cell permeability and targeted delivery | Cancer cells, Pathogens |

| Bioisosteric Replacement | Tetrazole, Triazole rings | Improved metabolic stability and bioavailability | Various enzyme systems |

These synthetic endeavors, coupled with advanced computational modeling and high-throughput screening, are expected to yield a new generation of picolinimidamide-based compounds with superior therapeutic profiles.

Integration with Advanced Therapeutic Modalities and Delivery Systems

The therapeutic potential of novel picolinimidamide scaffolds can be further amplified by their integration with cutting-edge treatment modalities and sophisticated drug delivery systems. wikipedia.org This convergence of chemistry and biotechnology is poised to address some of the most significant challenges in modern medicine, such as drug resistance and off-target toxicity.

One of the most promising avenues is the combination of picolinimidamide-based drugs with immunotherapies, such as immune checkpoint inhibitors. nih.govnih.gov By targeting specific pathways within cancer cells, picolinimidamide derivatives could potentially enhance the immunogenicity of tumors, making them more susceptible to immune-mediated destruction. nih.gov Similarly, in the realm of targeted therapy, these compounds could be designed to selectively inhibit oncogenic proteins, offering a more precise and less toxic alternative to conventional chemotherapy. nih.gov

Furthermore, advanced drug delivery systems offer the potential to significantly improve the pharmacokinetic and pharmacodynamic properties of this compound. Encapsulating the compound or its derivatives within nanoparticles, for instance, could protect it from premature degradation, prolong its circulation time, and facilitate its accumulation at the site of disease. nih.gov The table below summarizes various advanced delivery systems and their potential applications for picolinimidamide-based therapeutics.

| Delivery System | Description | Potential Advantage for this compound |

| Nanoparticles | Sub-micron sized particles that can encapsulate therapeutic agents. nih.gov | Improved solubility, sustained release, and targeted delivery to specific tissues or cells. nih.gov |

| Metal-Organic Frameworks (MOFs) | Crystalline materials composed of metal ions and organic linkers, with high porosity. mdpi.comresearchgate.net | High drug loading capacity and controlled release profiles. mdpi.comresearchgate.net |

| Stimuli-Responsive Systems | Materials that release their payload in response to specific triggers (e.g., pH, temperature, enzymes). americanpharmaceuticalreview.com | On-demand drug release at the disease site, minimizing systemic exposure. americanpharmaceuticalreview.com |

| Targeted Drug Delivery | Systems that utilize ligands (e.g., antibodies, peptides) to bind to specific receptors on target cells. wikipedia.org | Enhanced therapeutic efficacy and reduced off-target side effects. wikipedia.org |

The development of such integrated systems will require a multidisciplinary approach, combining expertise in medicinal chemistry, materials science, and pharmacology.

Exploration in Materials Science for Functional Applications

Beyond its biomedical potential, the unique chemical structure of this compound makes it an attractive candidate for applications in materials science. tcichemicals.com Its ability to act as a nitrogen-donor ligand opens up possibilities for its use as a building block in the synthesis of novel functional materials with tailored electronic, optical, and catalytic properties. tcichemicals.com

A particularly exciting area of exploration is the use of this compound as an organic linker in the construction of Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.net MOFs are a class of porous crystalline materials with exceptionally high surface areas and tunable pore sizes, making them ideal for applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net The incorporation of this compound into MOF structures could lead to materials with unique catalytic activities or selective gas adsorption properties.

Another potential application lies in the development of functional polymers. By incorporating the picolinimidamide moiety into polymer backbones, it may be possible to create materials with enhanced thermal stability, specific ligand-binding capabilities, or novel electronic properties. These materials could find use in a variety of applications, from advanced coatings and membranes to components for electronic devices.

| Material Class | Role of this compound | Potential Functional Application |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas storage and separation, Heterogeneous catalysis |

| Coordination Polymers | Ligand | Luminescent sensors, Magnetic materials |

| Functional Polymers | Monomeric Unit | High-performance plastics, Ion-exchange resins |

| Nanoparticle Surface Functionalization | Capping Agent/Ligand | Catalysis, Biomedical imaging |

The exploration of this compound in materials science is still in its nascent stages, but the fundamental properties of the molecule suggest a rich field for future research and development.

Facilitating Interdisciplinary Research Collaborations for Comprehensive Translational Studies

The successful translation of the promising research on this compound from the laboratory to clinical and industrial applications will hinge on fostering robust interdisciplinary collaborations. The complexity of modern drug discovery and materials science necessitates a team-based approach, bringing together experts from diverse fields to address the multifaceted challenges involved.

To advance the therapeutic potential of picolinimidamide derivatives, close collaboration between medicinal chemists, pharmacologists, and clinicians will be essential. Chemists will focus on the design and synthesis of novel compounds, while pharmacologists will evaluate their efficacy and safety in preclinical models. Clinicians will then be responsible for designing and conducting clinical trials to assess the therapeutic value of these new agents in patients.

Similarly, the development of picolinimidamide-based functional materials will require partnerships between materials scientists, chemists, and engineers. Materials scientists will explore the fundamental properties of these new materials, while engineers will focus on developing scalable manufacturing processes and integrating the materials into practical devices.

Furthermore, collaborations between academic research institutions and industrial partners will be crucial for accelerating the development and commercialization of new technologies based on this compound. Such partnerships can provide the necessary funding, resources, and expertise to navigate the complex regulatory pathways and bring innovative products to market. The establishment of dedicated research consortia and public-private partnerships will be instrumental in realizing the full potential of this versatile chemical compound.

Q & A

Q. What are the validated synthetic protocols for preparing picolinimidamide hydrochloride, and how can researchers optimize yield and purity?

this compound is synthesized via the reaction of 2-cyanopyridine with ammonium chloride in the presence of HCl in ethanol and dichloromethane (DCM). To optimize yield, ensure stoichiometric control of NHCl and HCl, and monitor reaction completion using thin-layer chromatography (TLC). Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity. Elemental analysis (C: 65.89%, H: 4.97%, N: 29.09%) should align with theoretical values (C: 66.19%, H: 4.86%, N: 28.95%) to confirm purity .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Key techniques include:

- Elemental analysis : Verify composition (e.g., deviations ≤0.3% for C, H, N) .

- FT-IR spectroscopy : Identify characteristic bands (e.g., N–H stretching at ~3300 cm, C=N vibrations at ~1650 cm) .

- PXRD : Confirm crystallinity and phase purity by matching experimental patterns with simulated data .

- NMR : H NMR in DO should show pyridine ring protons (δ 8.5–7.5 ppm) and amidine NH signals (δ ~5.5 ppm) .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes (skin) or use an eyewash station (eyes) .

- Store in airtight containers in a well-ventilated area, away from incompatible reagents (e.g., strong oxidizers) .

- Dispose of waste via certified hazardous waste services compliant with local regulations .

Advanced Research Questions

Q. How can this compound serve as a ligand in coordination chemistry, and what experimental parameters influence complex stability?

this compound acts as a bidentate ligand via its pyridine nitrogen and amidine group. To design stable metal complexes (e.g., copper(II)):

- Optimize pH (5–7) to deprotonate the amidine while retaining ligand solubility.

- Use molar ratios (ligand:metal = 2:1) to favor octahedral geometries.

- Validate coordination via EPR (for paramagnetic metals) and UV-Vis spectroscopy (d-d transitions) .

Q. What computational methods are suitable for modeling this compound’s molecular dynamics and electronic properties?

- DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compute HOMO-LUMO gaps, predicting reactivity.

- Molecular dynamics (MD) simulations : Simulate solvation in ethanol/water mixtures (force fields like OPLS-AA) to study aggregation behavior .

- Docking studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can researchers resolve contradictions in elemental analysis data for this compound derivatives?

Discrepancies (e.g., C% variance between batches) may arise from incomplete purification or hygroscopicity. Mitigation strategies:

Q. What role does this compound play in synthesizing pyrimidine-based drugs, and how can reaction conditions be tuned for scalability?

It serves as a precursor for dihydroxypyrimidine derivatives via cyclization with diethyl malonate. To scale reactions:

- Use sodium ethoxide in ethanol under reflux (80°C) for 12 hours.

- Monitor intermediates (e.g., dichloro derivatives) via HPLC.

- Optimize POCl stoichiometry (1.2 equivalents) to minimize side products .

Methodological Guidance

Q. How should researchers design experiments to study this compound’s stability under varying storage conditions?

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, analyzing degradation via HPLC.

- Light sensitivity : Expose to UV (254 nm) and monitor decomposition by H NMR.

- Solution stability : Prepare stock solutions in DMSO or water, aliquot, and test bioactivity over 1 month to assess shelf life .

Q. What strategies ensure reproducibility when using this compound in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.